3-[1-(aminomethyl)cyclopropyl]oxan-3-ol
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Overview
Description
3-[1-(aminomethyl)cyclopropyl]oxan-3-ol is a chemical compound with the molecular formula C₉H₁₇NO₂ It is characterized by the presence of a cyclopropyl group attached to an oxan-3-ol structure, with an aminomethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(aminomethyl)cyclopropyl]oxan-3-ol typically involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, where an alkene is treated with a carbene or a carbenoid reagent.
Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via a reductive amination reaction, where an aldehyde or ketone is reacted with an amine in the presence of a reducing agent.
Formation of the Oxan-3-ol Structure: The oxan-3-ol structure can be synthesized through a ring-closing reaction, such as an intramolecular nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[1-(aminomethyl)cyclopropyl]oxan-3-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxan-3-ol structure to a diol.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or alkyl halides.
Major Products
Oxidation: Oxidation of this compound can yield oxo derivatives.
Reduction: Reduction can produce diol derivatives.
Substitution: Substitution reactions can result in various substituted derivatives, depending on the nucleophile used.
Scientific Research Applications
3-[1-(aminomethyl)cyclopropyl]oxan-3-ol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[1-(aminomethyl)cyclopropyl]oxan-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, while the cyclopropyl and oxan-3-ol structures provide steric and electronic effects that influence binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-[1-(aminomethyl)cyclopropyl]oxan-2-ol: Similar structure but with the hydroxyl group at a different position.
3-[1-(aminomethyl)cyclopropyl]oxan-4-ol: Another positional isomer with the hydroxyl group at the fourth position.
3-[1-(aminomethyl)cyclopropyl]oxan-3-one: Contains a ketone group instead of a hydroxyl group.
Uniqueness
3-[1-(aminomethyl)cyclopropyl]oxan-3-ol is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. The combination of the cyclopropyl group, aminomethyl substituent, and oxan-3-ol structure makes it a versatile compound for various applications.
Properties
IUPAC Name |
3-[1-(aminomethyl)cyclopropyl]oxan-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c10-6-8(3-4-8)9(11)2-1-5-12-7-9/h11H,1-7,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGHHMEXCWAPDKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)(C2(CC2)CN)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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